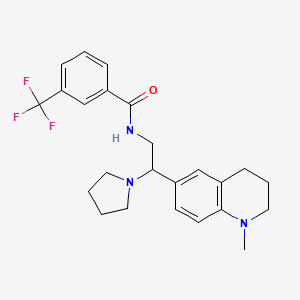

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

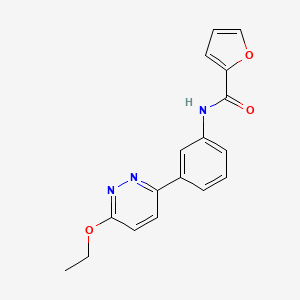

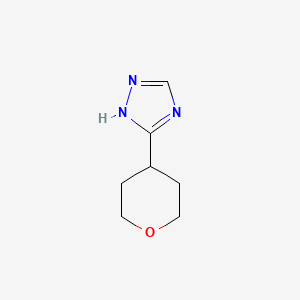

The compound appears to be a derivative of tetrahydroquinoline, a structural motif that is prevalent in various pharmacologically active molecules. The tetrahydroquinoline core is often modified with different substituents to explore its biological activity, as seen in the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts . Additionally, the presence of a pyrrolidine ring, as found in the 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, indicates potential activity as histamine-3 receptor antagonists . The specific compound mentioned also includes a trifluoromethyl benzamide moiety, which could contribute to its physicochemical properties and receptor binding affinities.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives often involves cyclization reactions. For instance, benzyl substituted tetrahydropyridines and tetrahydroisoquinolines can be synthesized via acid-catalyzed cyclization of γ,δ-unsaturated N-formyl-N-styryl amines . This method could potentially be adapted to synthesize the compound by incorporating the appropriate pyrrolidine and trifluoromethyl benzamide substituents at the relevant positions in the cyclization precursor.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by a four-membered saturated ring fused to a benzene ring. The substitution at the 6-position with a pyrrolidin-1-yl ethyl group and at the amide nitrogen with a trifluoromethyl benzamide could influence the conformation and electronic distribution of the molecule, potentially affecting its binding to biological targets .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution. The synthesis of new trans/cis tetrahydroisoquinolines involved the transformation of a carboxylic group into cyclic amino-methyl groups, which suggests that similar transformations could be applied to modify the tetrahydroquinoline core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the pyrrolidine ring is known to contribute to the lipophilicity and could enhance the blood-brain barrier penetration of the molecule . The trifluoromethyl group is a strong electron-withdrawing group that could affect the acidity of adjacent protons and the overall stability of the molecule. The tetrahydroquinoline core itself is a rigid structure that can impact the compound's binding to biological receptors .

Wissenschaftliche Forschungsanwendungen

Histamine-3 Receptor Antagonists

Research has identified derivatives related to the compound as potent and selective histamine-3 (H3) receptor antagonists. These compounds, particularly one identified as compound 39, demonstrated significant in vitro binding and functional activities at the H3 receptor. Their selectivity against other neurotransmitter receptors and ion channels, coupled with acceptable pharmacokinetic properties and a favorable in vivo profile, highlights their potential in treating disorders related to the central nervous system (Zhou et al., 2012).

Antibacterial and Anticancer Evaluation

Another study focused on the synthesis of new 2-chloro-3-hetarylquinolines, aiming to evaluate their antibacterial and anticancer properties. The research found that some derivatives exhibited potent antibacterial activity against S. aureus, and certain compounds showed significant anticancer activity against various tumor cell lines (Bondock & Gieman, 2015).

Chemical Synthesis and Characterization

A different approach involved the Lewis acid catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates, leading to the selective synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. This study emphasizes the chemical versatility and potential utility of these compounds in further chemical synthesis and drug development efforts (Lu & Shi, 2007).

Fluorescent Anion Sensing

The use of dicationic N-methylated at quinolyl moieties derivatives for fluorescent anion sensing in water has been explored. These compounds showed efficient fluorescence quenching by various anions, including halide, acetate, and pyrophosphate, demonstrating their potential application in chemical sensing technologies (Dorazco‐González et al., 2014).

Antitumor Agents

Structurally strained half-sandwich iridium(III) complexes, incorporating 1,2,3,4-tetrahydroquinoline derivatives, have shown exceptional potency as anticancer agents. Their capacity to disrupt mitochondrial membrane potential and induce oxidative stress, along with significant intracellular accumulation, underscores their potential as novel organo-iridium drug candidates (Carrasco et al., 2020).

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O/c1-29-11-5-7-17-14-18(9-10-21(17)29)22(30-12-2-3-13-30)16-28-23(31)19-6-4-8-20(15-19)24(25,26)27/h4,6,8-10,14-15,22H,2-3,5,7,11-13,16H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMUPVCLOAHTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2531616.png)

![2-[(5-Butan-2-ylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2531621.png)